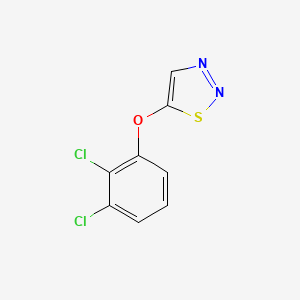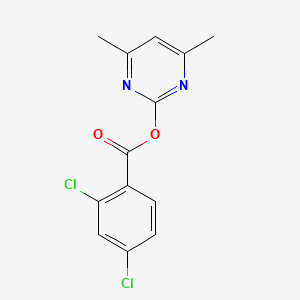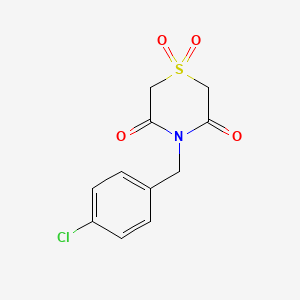![molecular formula C10H9ClF3N3O B3035875 3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide CAS No. 338759-19-6](/img/structure/B3035875.png)
3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide
説明
The compound "3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide" is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into related compounds and their chemistry.
Synthesis Analysis
The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which are structurally related to the compound of interest, has been described using a process that involves chlorination and esterification of 2-pyridine-carboxylic acid, followed by a reaction with different amines such as methylamine, n-butylamine, and isopropylamine. The final products were purified by vacuum distillation and confirmed by IR, ^1H NMR, and ESI-MS techniques . This synthesis route could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), has been determined using X-ray diffraction and high-resolution NMR studies. The ligand in this complex exhibits N3-tridentate coordination to the palladium atom, and the complex retains its unusual molecular geometry in solution, as evidenced by its complex proton NMR spectrum . This information provides a basis for understanding how similar pyridinecarboxamide derivatives might coordinate to metal centers and maintain their structure in different states.
Chemical Reactions Analysis
The interaction of chloro[2-(dimethylaminomethyl)phenyl-C1]mercury(II) with thiosemicarbazone derivatives of pyridine-2-carboxamide results in the formation of tetrahedral [Hg(TSC)2] complexes. These complexes exhibit S,N coordination modes, with the thiosemicarbazones binding to the mercury center through azomethine nitrogen and thiolate sulfur atoms. The study also notes specific intra- and interm
科学的研究の応用
Chemical Structure and Properties
The compound is examined for its chemical structure and interactions. For instance, in the fungicide fluazinam, the angle between the pyridine and benzene ring planes is a focus of study (Youngeun Jeon et al., 2013). This structural analysis provides insights into the compound's behavior in various applications.
Synthetic Transformations
Research explores transformations involving similar compounds. A study on diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate demonstrates how it transforms under different treatments, hinting at versatile uses in chemical synthesis (Silvo Zupančič et al., 2009). Such transformations are pivotal in creating derivatives for various research purposes.
Reaction Mechanisms
Investigations into reaction mechanisms of related compounds provide a deeper understanding of their reactivity. For instance, the reaction of malononitrile with dimethylformamide and phosphorus oxychloride yielding different derivatives offers insights into possible applications in synthetic chemistry (M. Mittelbach & H. Junek, 1982).
Reactions with Nucleophiles
Studies explore how similar compounds react with nucleophiles. For example, the alcoholysis of trifluoromethyl groups attached to the pyridine ring reveals significant chemical behavior that could be relevant in various scientific applications (X. Qian & Shuyou Liu, 1996).
Biological Activities
Research also investigates the biological activities of related compounds. For instance, the study of biologically active thiophene-3-carboxamide derivatives, which show antibacterial and antifungal activities, indicates potential pharmaceutical applications (Vasu et al., 2003).
作用機序
Target of Action
It is known that similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .
Mode of Action
The compound is involved in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is part of a biochemical pathway that involves the protodeboronation of alkyl boronic esters . This pathway is significant in organic synthesis, particularly in the functionalizing deboronation of alkyl boronic esters .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis, and it has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
特性
IUPAC Name |
3-chloro-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O/c1-17(2)5-16-9(18)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUVKKOPQGAKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035792.png)
![2-chloro-N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B3035795.png)
![4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035797.png)
![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide](/img/structure/B3035800.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3035801.png)
![5-[(2,6-Dichlorophenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B3035803.png)



![2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3035808.png)

![4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3035812.png)
![4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035814.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035815.png)